molecular formula C17H15NO2 B1352159 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde CAS No. 261637-72-3

1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Cat. No. B1352159
CAS RN: 261637-72-3
M. Wt: 265.31 g/mol
InChI Key: LUHVNBQTVLWMTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of some 2-methoxyphenols derivatives involves the design, synthesis, and antioxidant activity evaluation of compounds containing the 2-methoxyphenol moiety core structure . Another study reported the synthesis of a new N-alkylation Schiff base from o-vanillin and pyridine-2,6-dicarboxamide by a solid-phase microwave green synthesis without catalyst and solvent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic processes. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . Another study reported the conversion of 3-methylanisole to vanillyl alcohol via the intermediate product 4-methylguaiacol .

Mechanism of Action

Target of Action

A structurally similar compound, n-3-methoxybenzyl-linoleamide, has been found to inhibit fatty acid amide hydrolase (faah) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

The related compound n-3-methoxybenzyl-linoleamide has been shown to display significant time-dependent and dose-dependent faah inhibitory activity . This suggests that 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde may interact with its targets in a similar manner, potentially leading to an increase in endocannabinoid levels.

Biochemical Pathways

The inhibition of faah by n-3-methoxybenzyl-linoleamide would increase the levels of endocannabinoids . Endocannabinoids are involved in various physiological processes and their increased levels could affect multiple biochemical pathways.

Result of Action

The inhibition of faah by n-3-methoxybenzyl-linoleamide, a related compound, could potentially lead to an increase in endocannabinoid levels . This could result in various physiological effects, given the role of endocannabinoids in processes such as pain sensation, mood, and memory.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For similar compounds, safety data sheets provide information about potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, research on the synthesis of vanillin from 3-methylanisole via a bi-enzymatic three-step cascade conversion has shown promising results . Another study discovered a series of novel IDO1 inhibitors, which could be beneficial for the development of drugs targeting IDO1 in numerous cancer diseases .

Biochemical Analysis

Biochemical Properties

1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids The interaction with FAAH suggests that this compound may influence the endocannabinoid system, potentially affecting pain modulation, inflammation, and neuroprotection

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it has demonstrated neuroprotective properties by reducing oxidative stress and inflammation . This compound influences cell signaling pathways, such as the c-Jun N-terminal kinases (JNK) and extracellular-signal-regulated kinases (ERK) pathways, which are crucial for cell survival and apoptosis . Additionally, this compound may affect gene expression and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with FAAH results in the inhibition of this enzyme, thereby modulating the levels of endocannabinoids

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained neuroprotective effects and modulation of oxidative stress pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo oxidation, reduction, or conjugation reactions catalyzed by enzymes such as cytochrome P450 . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within target tissues . Understanding the transport mechanisms is essential for optimizing its therapeutic applications and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biological effects.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-6-4-5-13(9-15)10-18-11-14(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHVNBQTVLWMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407363
Record name 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261637-72-3
Record name 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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